molecular formula C18H11BrN2S B2869834 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-87-0

2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile

Cat. No. B2869834
CAS RN: 252058-87-0
M. Wt: 367.26
InChI Key: VINRMHOXLBGYAC-UHFFFAOYSA-N
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Description

“2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide was achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the central chiral methine-C8 atom in 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is connected to (4-bromophenyl)sulfanyl, phenylethanone, and methoxy groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in alkaline medium followed by reduction of the corresponding ketone led to the formation of a new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “2-[(4-Bromophenyl)sulfanyl]-6-chlorophenyl}methanol” has a molecular formula of C13H10BrClOS, an average mass of 329.640 Da, and a monoisotopic mass of 327.932404 Da .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Compounds containing bromophenyl, sulfanyl, and nicotinonitrile groups have been extensively studied for their versatile roles in organic synthesis. For instance, the synthesis and antimicrobial evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety highlight the significance of such structural features in developing antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These compounds' synthetic routes often involve reactions that could be relevant to derivatives of 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile, reflecting its potential utility in synthesizing biologically active molecules.

Material Science and Membrane Technology

In material science, particularly in the development of proton exchange membranes for fuel cells, compounds with sulfonic acid groups linked to aromatic ethers have shown promising properties. For example, poly(arylene ether) derivatives with pendant phenyl sulfonic acids exhibit high ion exchange capacities and proton conductivities, suggesting that bromophenyl and sulfanyl-containing compounds might also find applications in this field (Kim, Robertson, Kim, & Guiver, 2009).

Biological Applications

The presence of bromophenyl and sulfanyl groups is common in molecules with potential biological activities. For instance, bromophenol derivatives from marine sources have been investigated for their bioactivities, including anticancer properties (Zhao et al., 2004). Similarly, the structural analogy suggests that 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile could be a precursor or a candidate for biological evaluation in drug discovery and development processes.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “2-[(4-bromophenyl)sulfanyl]acetic acid” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINRMHOXLBGYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile

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